molecular formula C15H14N4O2 B15354203 9-Desaminoethyl Pixantrone

9-Desaminoethyl Pixantrone

Cat. No.: B15354203
M. Wt: 282.30 g/mol
InChI Key: VLSXAGWBUIPTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Desaminoethyl Pixantrone is a derivative of Pixantrone, a synthetic and non-cardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound is of interest in the field of oncology due to its promising therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Desaminoethyl Pixantrone typically involves the modification of Pixantrone by removing an amino group at the 9th position. This can be achieved through various chemical reactions, including reduction and substitution reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. The process includes the use of specialized equipment and adherence to Good Manufacturing Practices (GMP) to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 9-Desaminoethyl Pixantrone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the desired compound.

Scientific Research Applications

9-Desaminoethyl Pixantrone has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Studied for its effects on cellular processes and potential use in biological assays.

  • Medicine: Investigated for its antineoplastic properties and potential use in cancer treatment.

  • Industry: Applied in the development of pharmaceuticals and other chemical products.

Mechanism of Action

9-Desaminoethyl Pixantrone is compared with other similar compounds, such as Doxorubicin and Daunorubicin, which are also anthracyclines used in cancer treatment. Unlike these compounds, this compound is non-cardiotoxic, making it a safer alternative for patients.

Comparison with Similar Compounds

  • Doxorubicin

  • Daunorubicin

  • Epirubicin

  • Idarubicin

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

9-amino-6-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)14(20)8-3-5-18-7-9(8)15(12)21/h1-3,5,7,19H,4,6,16-17H2

InChI Key

VLSXAGWBUIPTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=CN=C3)NCCN

Origin of Product

United States

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